cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride
Description
cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol It is a cyclobutanamine derivative, characterized by the presence of a methoxy group and a trifluoromethyl group on the cyclobutane ring
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-11-5(6(7,8)9)2-4(10)3-5;/h4H,2-3,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXLFSSOUYJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378507-12-9, 2361598-71-0, 2375267-84-6 | |
| Record name | rac-(1r,3r)-3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, including its effects on various biological pathways. Industrially, it can be used in the development of new materials or as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the methoxy and trifluoromethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride can be compared with other similar compounds, such as 3-methoxy-3-(trifluoromethyl)cyclobutanamine and trans-3-methoxy-3-(trifluoromethyl)cyclobutanamine . These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their stereochemistry. The unique combination of the methoxy and trifluoromethyl groups in the cis configuration distinguishes this compound from its analogs.
Biological Activity
Cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol. It is classified under the IUPAC name rel-(1S,3S)-3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride. This compound features a cyclobutane ring with a methoxy and trifluoromethyl group, which may confer unique biological properties.
Structural Characteristics
The structural features of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride are significant for its potential biological activity. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity in various compounds, making it a valuable moiety in medicinal chemistry. Preliminary studies suggest that compounds with similar structures may exhibit applications in treating neurological disorders or possess anti-cancer properties due to their ability to interact effectively with biological targets.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds provides further context for understanding the potential biological activity of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Trans-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride | 2361598-71-0 | Different stereochemistry; potential for varied biological activity. |
| 3-Methoxy-3-(trifluoromethyl)cyclobutanamine | 145867419 | Lacks hydrochloride salt; may exhibit different solubility characteristics. |
| Trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride | 1630906-63-6 | Contains a phenoxy group; potential for different pharmacological profiles. |
This table illustrates the diversity within this class of compounds, highlighting how variations in structure can impact biological activity.
Case Studies and Research Findings
Research on similar compounds has shown promising results:
- Anti-Cancer Activity : A study on isoxazole derivatives containing trifluoromethyl groups demonstrated superior anti-cancer activity against MCF-7 breast cancer cells compared to their non-trifluoromethyl analogs . This suggests that cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride could exhibit similar or enhanced anti-cancer properties.
- P-glycoprotein Modulation : Compounds that interact with P-glycoprotein (P-gp), an important efflux transporter in cancer cells, have shown potential in overcoming drug resistance. Modulators designed with similar structural features have been effective in increasing intracellular concentrations of chemotherapeutic agents, indicating that cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride might also play a role in modulating P-gp activity .
Q & A
Q. What are the recommended synthetic routes for cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride, and how can reaction conditions be optimized to improve yield and stereochemical purity?
- Methodological Answer : The synthesis of cyclobutane derivatives often involves ring-closing strategies or functionalization of preformed cyclobutane rings. For analogous compounds like cis-3-amino-1-methylcyclobutanol hydrochloride, the reaction of the free base with hydrochloric acid under controlled pH and temperature conditions (e.g., 0–5°C, slow addition) is critical to prevent racemization and ensure stereochemical fidelity . For trifluoromethyl group introduction, fluorination techniques such as nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts) are recommended, with strict anhydrous conditions to avoid side reactions . Yield optimization may require iterative adjustments of solvent polarity (e.g., dichloromethane vs. THF) and reaction time.
Q. How can researchers ensure the structural integrity and purity of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride during synthesis and storage?
- Methodological Answer : Structural validation relies on a combination of -NMR, -NMR, and -NMR to confirm substituent positions and stereochemistry. For example, -NMR is essential to verify the trifluoromethyl group’s integration . Purity assessment requires reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to enhance peak resolution, as demonstrated for similar cyclobutane derivatives (retention time: ~1.35 minutes under QC-SMD-TFA05 conditions) . Storage should be in airtight, light-protected containers at –20°C to prevent hydrolysis of the methoxy group or degradation of the cyclobutane ring.
Advanced Research Questions
Q. What computational chemistry approaches are suitable for predicting the conformational stability and intermolecular interactions of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride in different solvent systems?
Q. How do stereochemical variations in cyclobutane ring substituents influence the physicochemical properties and biological activity of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride derivatives?
- Methodological Answer : Stereochemistry significantly impacts properties such as melting point, solubility, and receptor binding. For example, trans-isomers of 3-methoxycyclobutanamine hydrochloride exhibit distinct -NMR splitting patterns compared to cis-isoforms due to differing dihedral angles . Biological activity can be assessed via in vitro assays (e.g., enzyme inhibition or cell viability studies), where stereochemical purity (>98% by chiral HPLC) is essential to avoid confounding results. Comparative studies with trans-3-methoxy analogs may reveal steric hindrance effects on target binding .
Q. What strategies mitigate batch-to-batch variability in the synthesis of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride, particularly in scaling from milligram to gram quantities?
- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring of reaction progress and intermediate stability. For scale-up, flow chemistry systems improve heat and mass transfer, reducing side products like ring-opened byproducts . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures consistency. Batch-specific Certificates of Analysis (CoA) should include residual solvent analysis (GC-MS) and elemental analysis to verify stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
